REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:10][C:9]([CH2:11][CH2:12][CH3:13])=[N:8][C:7]=1[C:14]([OH:17])([CH3:16])[CH3:15])=[O:5])[CH3:2].[C:18]1([C:24]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)[N:25]2[C:29]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=3[C:36]3[CH:41]=[CH:40][C:39]([CH2:42]Br)=[CH:38][CH:37]=3)=[N:28][N:27]=[N:26]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O>[CH2:1]([O:3][C:4]([C:6]1[N:10]([CH2:42][C:39]2[CH:38]=[CH:37][C:36]([C:31]3[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=3[C:29]3[N:25]([C:24]([C:50]4[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=4)([C:44]4[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=4)[C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=4)[N:26]=[N:27][N:28]=3)=[CH:41][CH:40]=2)[C:9]([CH2:11][CH2:12][CH3:13])=[N:8][C:7]=1[C:14]([OH:17])([CH3:15])[CH3:16])=[O:5])[CH3:2] |f:2.3.4,5.6|
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Name
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Quantity
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100 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=C(N=C(N1)CCC)C(C)(C)O
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Name
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|
Quantity
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250 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C(N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)CBr)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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170 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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15 g
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Type
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catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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2.5 L
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Progress of reaction
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Type
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CUSTOM
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Details
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After completion of reaction, reaction mass
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Type
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TEMPERATURE
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Details
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was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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to remove the salts
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Type
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WASH
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Details
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Inorganic salts were washed with acetone (300 mL)
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Type
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DISTILLATION
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Details
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Acetone from combine the filtrate and washings was distilled
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Type
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CUSTOM
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Details
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The residue obtained
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Type
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CUSTOM
|
Details
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was crystallized in acetonitrile
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Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C1=C(N=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CCC)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |